
1-(Naphthalen-2-YL)heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-2-YL)heptan-1-one is a chemical compound characterized by the presence of a naphthalene ring attached to a heptanone chainThe molecular formula of this compound is C17H20O, and it has a molecular weight of approximately 240.34 g/mol .
Preparation Methods
The synthesis of 1-(Naphthalen-2-YL)heptan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where naphthalene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
1-(Naphthalen-2-YL)heptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(Naphthalen-2-YL)heptan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: The compound’s structural properties make it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions and receptor binding.
Medicine: Research into potential therapeutic applications includes exploring its role as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-YL)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. For example, binding to a receptor may activate or inhibit a signaling pathway, leading to changes in cellular function .
Comparison with Similar Compounds
1-(Naphthalen-2-YL)heptan-1-one can be compared to other similar compounds, such as:
1-(Naphthalen-2-YL)ethan-1-one: This compound has a shorter carbon chain and different reactivity and applications.
1-(Naphthalen-2-YL)propan-1-one: Similar in structure but with a three-carbon chain, leading to different chemical and physical properties.
1-(Naphthalen-2-YL)butan-1-one: With a four-carbon chain, this compound exhibits unique properties compared to this compound.
The uniqueness of this compound lies in its specific chain length and the resulting chemical properties, making it suitable for particular applications that other similar compounds may not fulfill.
Properties
CAS No. |
116530-52-0 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-naphthalen-2-ylheptan-1-one |
InChI |
InChI=1S/C17H20O/c1-2-3-4-5-10-17(18)16-12-11-14-8-6-7-9-15(14)13-16/h6-9,11-13H,2-5,10H2,1H3 |
InChI Key |
BALLISZXOQIEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
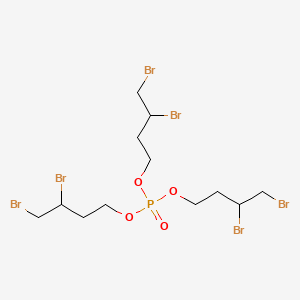

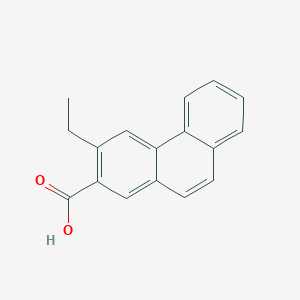
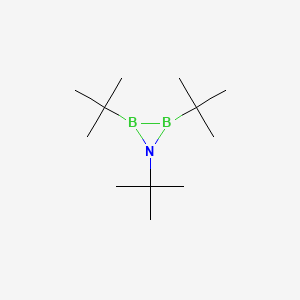
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
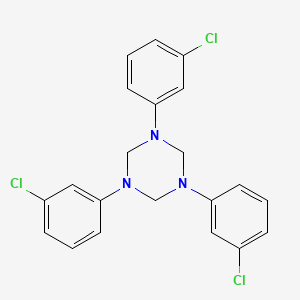
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
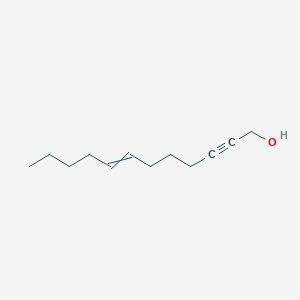
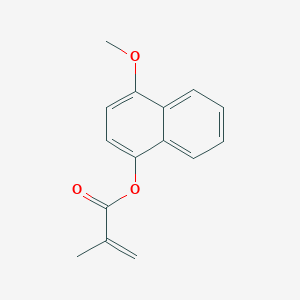
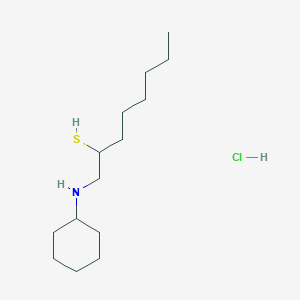
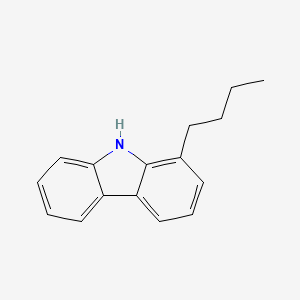

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
